molecular formula C9H11NO2 B084026 (6-Methylpyridin-2-yl)methyl acetate CAS No. 13287-64-4

(6-Methylpyridin-2-yl)methyl acetate

Cat. No. B084026
CAS RN: 13287-64-4
M. Wt: 165.19 g/mol
InChI Key: ZRNXOHYTSIFSDP-UHFFFAOYSA-N
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Patent
US06255305B1

Procedure details

Acetic anhydride (23 ml) was heated to 110° C. and 2,6-lutidine-N-oxide (20 g) was added dropwise over 1 hour. The solution was heated at 110° C. for five hours. After cooling, the crude mixture was distilled to yield 2-acetoxymethyl-6-methylpyridine (18.4 g, b.p. 110-120° C. @ 15 mmHg).
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[N+:8]1([O-])C(C)=[CH:10][CH:11]=[CH:12][C:13]=1[CH3:14]>>[C:5]([O:4][CH2:1][C:2]1[CH:10]=[CH:11][CH:12]=[C:13]([CH3:14])[N:8]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[N+]=1(C(=CC=CC1C)C)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the crude mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.